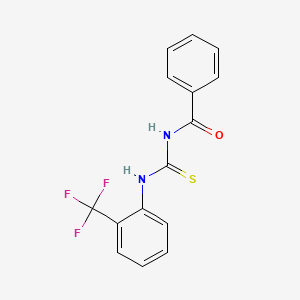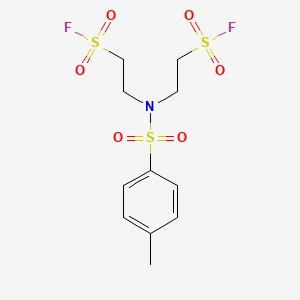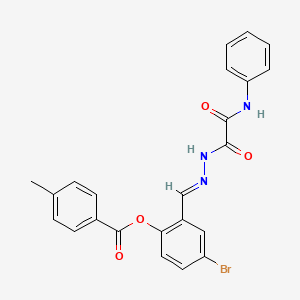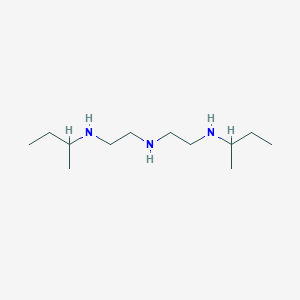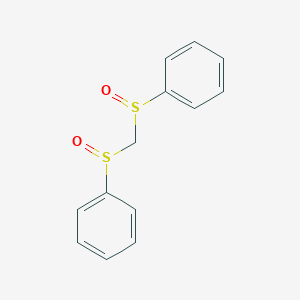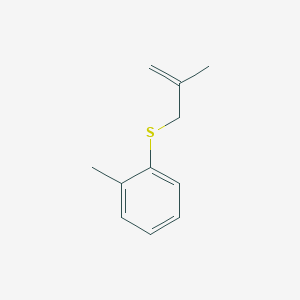
Dimethyl(3-phenylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 3-phenylpropene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of high-purity starting materials and advanced purification techniques further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Organosilicon compounds with diverse functional groups.
Applications De Recherche Scientifique
Dimethyl(3-phenylpropyl)silane finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives, due to its hydrophobic properties
Mécanisme D'action
The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound can form stable bonds with various organic groups, facilitating the synthesis of complex molecules. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the dimethyl groups.
Diphenylsilane: Contains two phenyl groups instead of one.
Triphenylsilane: Contains three phenyl groups.
Trichlorosilane: Contains three chlorine atoms instead of organic groups.
Uniqueness
Dimethyl(3-phenylpropyl)silane is unique due to the presence of both dimethyl and phenyl groups, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
18036-54-9 |
|---|---|
Formule moléculaire |
C11H18Si |
Poids moléculaire |
178.35 g/mol |
Nom IUPAC |
dimethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
BCOGOMNWRFFKHQ-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)

